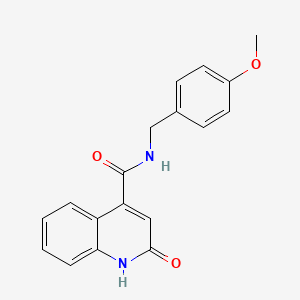
2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development . This compound features a quinoline core with a hydroxy group at the 2-position, a methoxybenzyl group at the nitrogen atom, and a carboxamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For instance, the Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
-
Introduction of the Hydroxy Group: : The hydroxy group at the 2-position can be introduced via hydroxylation reactions. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .
-
Attachment of the Methoxybenzyl Group: : The methoxybenzyl group can be introduced through nucleophilic substitution reactions. This involves reacting the quinoline derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate .
-
Formation of the Carboxamide Group: : The carboxamide group at the 4-position can be introduced through amidation reactions. This involves reacting the quinoline derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: 4-methoxybenzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 2-hydroxy-N-(4-methoxybenzyl)quinoline-4-amine.
Substitution: Formation of 2-hydroxy-N-(4-substituted benzyl)quinoline-4-carboxamide derivatives.
Scientific Research Applications
2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline-4-carboxamide: Lacks the methoxybenzyl group, resulting in different biological activities.
4-hydroxyquinoline-2-carboxamide: Has the hydroxy and carboxamide groups at different positions, leading to distinct chemical properties.
N-(4-methoxybenzyl)quinoline-4-carboxamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
Uniqueness
2-hydroxy-N-(4-methoxybenzyl)quinoline-4-carboxamide is unique due to the presence of both the hydroxy and methoxybenzyl groups, which contribute to its specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-13-8-6-12(7-9-13)11-19-18(22)15-10-17(21)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRKWLEILMURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













